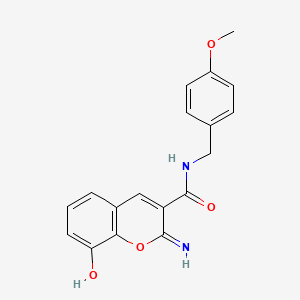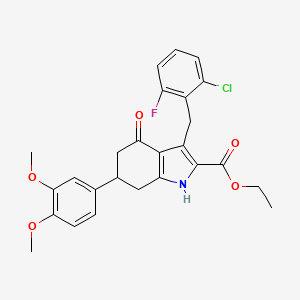
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide
Overview
Description
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide, also known as BMVC, is a synthetic compound that belongs to the class of chromene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2.
Biochemical and Physiological Effects:
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been found to possess significant biochemical and physiological effects. In vitro studies have shown that 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been found to possess significant antioxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has several advantages for lab experiments, including its easy synthesis method and its significant anti-cancer, anti-inflammatory, and antioxidant activity. However, there are some limitations to its use in lab experiments, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide. One potential direction is to investigate its potential applications in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide and to investigate its potential toxicity in vivo. Finally, the development of more efficient synthesis methods for 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide could lead to its wider application in various fields of research.
Scientific Research Applications
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been shown to possess significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In pharmacology, 8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide has been shown to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess significant antioxidant activity by scavenging free radicals and reducing oxidative stress.
properties
IUPAC Name |
8-hydroxy-2-imino-N-[(4-methoxyphenyl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-13-7-5-11(6-8-13)10-20-18(22)14-9-12-3-2-4-15(21)16(12)24-17(14)19/h2-9,19,21H,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMORKBLGCWERKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-hydroxy-2-imino-N-(4-methoxybenzyl)-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-N'-[1-(4-ethylphenyl)ethyl]thiourea](/img/structure/B4845618.png)

![6-{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4845635.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4845636.png)
![N-ethyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4845639.png)

![4-[(2,4-dichlorophenoxy)acetyl]thiomorpholine](/img/structure/B4845659.png)
![3-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4845672.png)
![methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B4845676.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845677.png)
![2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4845678.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4845710.png)